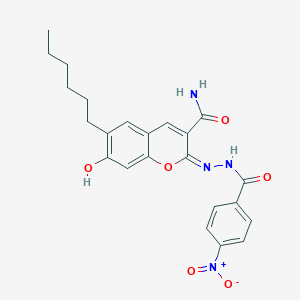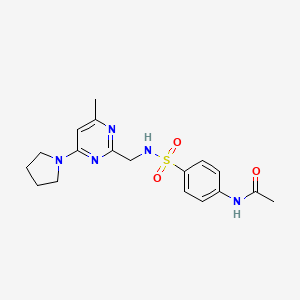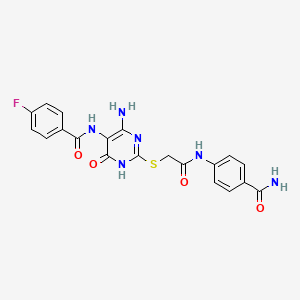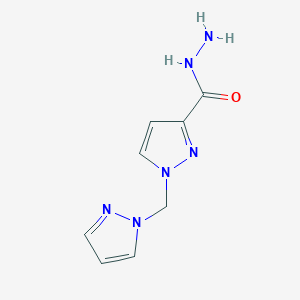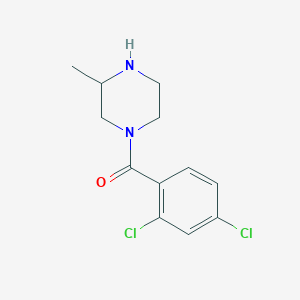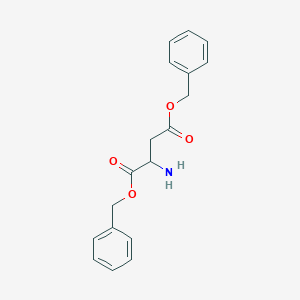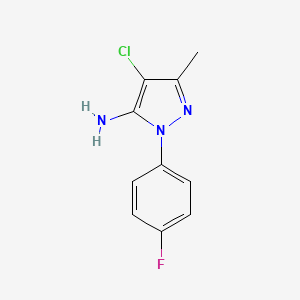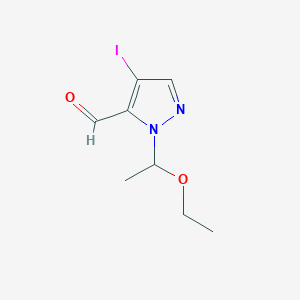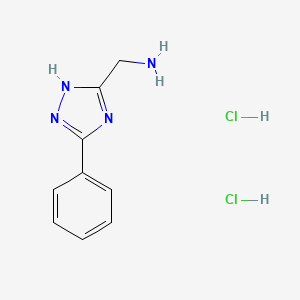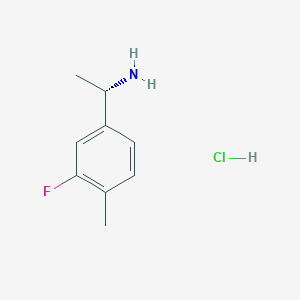![molecular formula C16H15N5O2 B2466430 4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione CAS No. 123496-47-9](/img/structure/B2466430.png)
4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to be a derivative of purine, which is one of the two types of nitrogenous bases found in nucleotides, the building blocks of DNA and RNA. The presence of the imidazole and dione groups suggest that this compound might have interesting biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the purine base, followed by various substitutions to add the methyl and phenyl groups.Molecular Structure Analysis
The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which would provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The reactivity of this compound would depend on the presence and position of the functional groups. For example, the methyl groups might be susceptible to oxidation, and the imidazole ring might participate in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and pKa could be determined through experimental measurements. Computational methods could also be used to predict these properties.Aplicaciones Científicas De Investigación
Synthesis and Properties
- Mesoionic Imidazo[1,2-c]-pyrimidine-2,7-diones : Analogous to purine-2,8-dione, these compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions. Their synthesis involves reactions with dimethyl acetylene dicarboxylate, producing triazacyclopent-[cd]indene via 1,3-dipolar cycloaddition (Coburn & Taylor, 1982).
Structure-Activity Relationships
- Arylpiperazinylalkyl Purine-2,4-diones and Purine-2,4,8-triones : These compounds demonstrate affinity for serotoninergic and dopaminergic receptors. Substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system show a range of receptor activities. Docking studies indicate that a substituent at the 7-position is essential for receptor affinity and selectivity (Zagórska et al., 2015).
Pharmacological Evaluation
- Imidazo[2,1-f]purine-2,4-dione Derivatives : N-8-arylpiperazinylpropyl derivatives and amide derivatives of this class show potent ligand activity at 5-HT(1A) receptors. Certain derivatives exhibit anxiolytic-like and antidepressant-like activities in preclinical studies, suggesting potential for future research in anxiolytic/antidepressant drugs (Zagórska et al., 2009).
Synthesis of Derivatives
- Synthesis of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione Derivatives : These compounds, synthesized using spectroscopic methods, expand the chemical diversity of purine derivatives and may have implications for further pharmaceutical research (Gobouri, 2020).
Receptor Affinity and Enzyme Activity
- Octahydro- and 6,7-Dimethoxy-3,4-Dihydro- Isoquinolin-2(1H)-yl-alkyl Derivatives : These compounds show binding affinity for serotonin and dopamine receptors and inhibit phosphodiesterases PDE4B1 and PDE10A. This research helps determine the structural features responsible for receptor and enzyme activity, aiding in the development of hybrid ligands (Zagórska et al., 2016).
Antitumor and Vascular Relaxing Effects
- Purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines : These novel heterocycles exhibit antitumor activity against P 388 leukemia and are explored for vascular relaxing effects, although no potent activity was observed. This highlights the potential therapeutic applications of these compounds in cancer treatment and vascular relaxation (Ueda et al., 1987).
Orthoamide Derivatives
- Orthoamide Derivatives of 1,3-Dimethylparabanic Acid : Research on the reaction of 1,3-dimethyl-5-imino-imidazolidine-2,4-dione with various reagents, leading to the synthesis of orthoamide derivatives, provides insights into the chemical behavior and potential applications of these compounds in pharmaceutical research (Kantlehner et al., 2012).
Synthesis of Imidazole Derivatives
- Reactions of 3-Dimethylamino-2,2-dimethyl-2H-azirine : This research contributes to the synthesis of 4H-imidazoles, providing valuable insights into the chemical transformations and potential applications of these compounds in medicinal chemistry (Mukherjee-Müller et al., 1979).
Antiviral and Antihypertensive Activity
- 7,8-Polymethylenepurine Derivatives : These derivatives, synthesized from diethylacetal of dimethylformamide and 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles, exhibit antiviral and antihypertensive activities. This research opens new avenues for the development of antiviral and antihypertensive agents (Nilov et al., 1995).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard laboratory safety procedures should be followed when handling it.
Direcciones Futuras
Future research could involve synthesizing derivatives of this compound and testing them for biological activity. The structure-activity relationship could then be studied to optimize the compound for potential therapeutic use.
Please note that this is a general approach and the specifics could vary depending on the exact nature of the compound and the available resources. For a detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist.
Propiedades
IUPAC Name |
4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-9-5-4-6-11(7-9)21-10(2)8-20-12-13(17-15(20)21)19(3)16(23)18-14(12)22/h4-8H,1-3H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFLSSULARAEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1,7-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purin-2(8H)-one | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

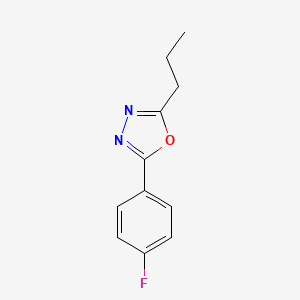
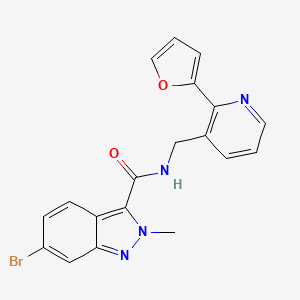
![1,2,3,4-Tetrahydronaphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2466349.png)
![Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2466350.png)
